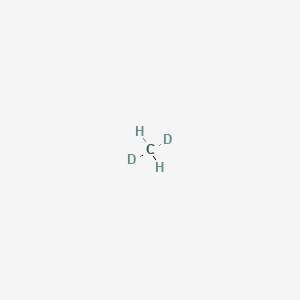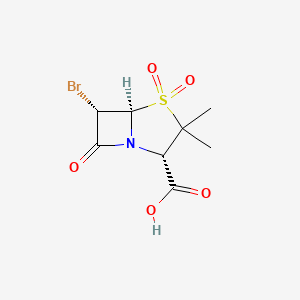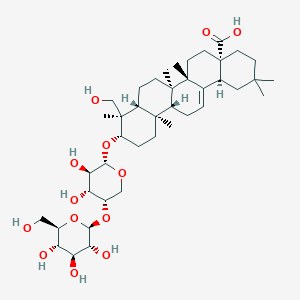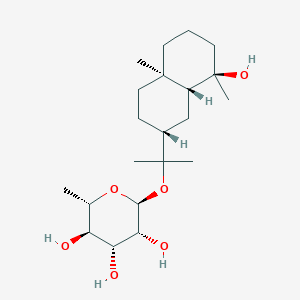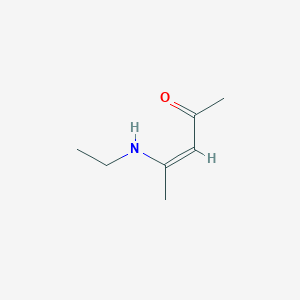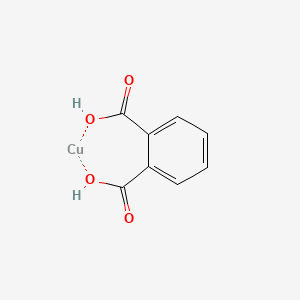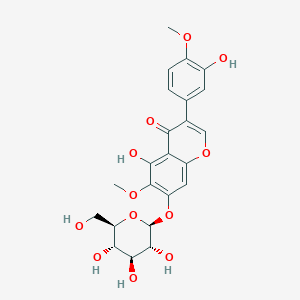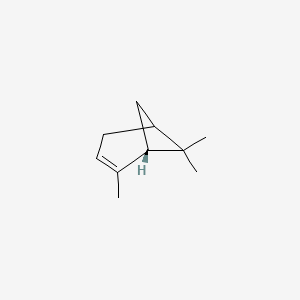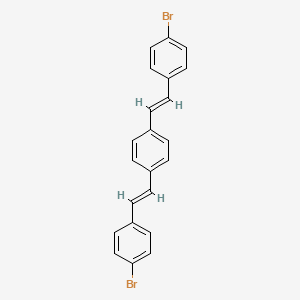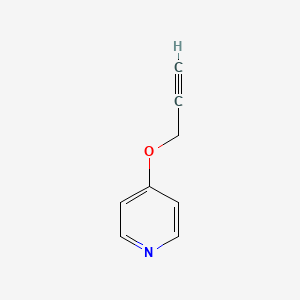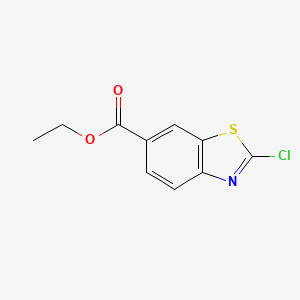
Totu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate is a chemical compound widely used in peptide synthesis. It is known for its efficiency in coupling reactions, making it a valuable reagent in organic chemistry. The compound is recognized for its ability to facilitate the formation of peptide bonds, which are crucial in the synthesis of proteins and peptides.
准备方法
The synthesis of O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate typically involves the reaction of tetramethyluronium salts with ethoxycarbonyl cyanomethyleneamine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
化学反应分析
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate primarily undergoes coupling reactions. These reactions are essential in peptide synthesis, where the compound acts as a coupling reagent to form peptide bonds between amino acids. Common reagents used in these reactions include bases such as N,N-diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds .
科学研究应用
This compound has a wide range of applications in scientific research. In chemistry, it is used extensively in the synthesis of peptides and proteins. In biology, it aids in the study of protein functions and interactions by facilitating the synthesis of specific peptides. In medicine, it is used in the development of peptide-based drugs and therapeutic agents. Industrially, it is employed in the large-scale production of peptides for various applications, including pharmaceuticals and biotechnology .
作用机制
The mechanism of action of O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate involves the activation of carboxyl groups in amino acids, making them more reactive towards nucleophilic attack by amino groups. This activation facilitates the formation of peptide bonds, which are essential in the synthesis of peptides and proteins. The molecular targets of this compound are the carboxyl and amino groups of amino acids, and the pathways involved include the formation of activated intermediates that lead to peptide bond formation .
相似化合物的比较
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate is similar to other coupling reagents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). it is unique in its ability to provide high coupling efficiency and low racemization rates, making it a preferred choice in peptide synthesis. Other similar compounds include O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (TOTU) and O-(6-chloro-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (TCTU) .
属性
分子式 |
C10H17BF4N4O3 |
|---|---|
分子量 |
328.07 g/mol |
IUPAC 名称 |
[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1/b12-8+; |
InChI 键 |
FPQVGDGSRVMNMR-MXZHIVQLSA-N |
SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
手性 SMILES |
[B-](F)(F)(F)F.CCOC(=O)/C(=N/OC(=[N+](C)C)N(C)C)/C#N |
规范 SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


